molecular formula C15H14N2O2S B8776270 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)-

Cat. No.: B8776270
M. Wt: 286.4 g/mol
InChI Key: DAUCNRQETPTECG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Chemical Reactions Analysis

2,3-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- involves its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- include other heterocyclic compounds with pyrrole and pyridine rings. For example:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- lies in its specific structural features and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,3-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2O2S/c1-11-12(2)17(15-14(11)9-6-10-16-15)20(18,19)13-7-4-3-5-8-13/h3-10H,1-2H3

InChI Key

DAUCNRQETPTECG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (0.88 mL, 1.52 mmol, 1.8M in heptane/THF/ethylbenzene) was added to a solution of 3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.20 g, 0.734 mmol) in THF (4.0 mL) at −78° C. The slurry was stirred at −78° C. for 30 minutes, and then methyl iodide (0.059 mL, 0.952 mmol) was added. The reaction mixture was allowed to warm up to room temperature and stirred for 2 hours. Water was then added to the mixture followed by dichloromethane. The layers were separated. The aqueous layer was extracted twice with dichloromethane. The organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude was purified by flash chromatography to afford 2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.17 g, 99%) as a solid (purity 80%).
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